Cas no 1330752-82-3 (6-Fluoro-3-iodoquinolin-4-ol)

6-Fluoro-3-iodoquinolin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 6-Fluoro-3-iodo-1H-quinolin-4-one
- 4(1H)-Quinolinone, 6-fluoro-3-iodo-
- 6-Fluoro-3-iodoquinolin-4-ol
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- Inchi: 1S/C9H5FINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
- InChI Key: MLBJEALBMJAVMF-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(F)C=C2)C(=O)C(I)=C1
6-Fluoro-3-iodoquinolin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM261792-5g |
6-Fluoro-3-iodoquinolin-4(1H)-one |
1330752-82-3 | 97% | 5g |
$1590 | 2021-08-18 | |
TRC | F201970-500mg |
6-Fluoro-3-iodoquinolin-4-ol |
1330752-82-3 | 500mg |
$ 1080.00 | 2022-06-05 | ||
Chemenu | CM261792-1g |
6-Fluoro-3-iodoquinolin-4(1H)-one |
1330752-82-3 | 97% | 1g |
$842 | 2022-06-13 | |
TRC | F201970-250mg |
6-Fluoro-3-iodoquinolin-4-ol |
1330752-82-3 | 250mg |
$ 650.00 | 2022-06-05 | ||
Chemenu | CM261792-1g |
6-Fluoro-3-iodoquinolin-4(1H)-one |
1330752-82-3 | 97% | 1g |
$795 | 2021-08-18 | |
Chemenu | CM261792-10g |
6-Fluoro-3-iodoquinolin-4(1H)-one |
1330752-82-3 | 97% | 10g |
$2384 | 2021-08-18 |
6-Fluoro-3-iodoquinolin-4-ol Related Literature
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
Additional information on 6-Fluoro-3-iodoquinolin-4-ol
6-Fluoro-3-Iodoquinolin-4-Ol: A Comprehensive Overview
6-Fluoro-3-Iodoquinolin-4-Ol (CAS No. 1330752-82-3) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique quinoline scaffold with fluorine and iodine substituents, exhibits intriguing chemical properties and potential biological activities. Recent advancements in synthetic methodologies and its application in drug discovery have further underscored its importance in contemporary research.
The quinoline core of 6-fluoro-3-i-d-o-q-u-i-n-o-l-i-n--4--ol is a well-known heterocyclic structure that serves as a foundation for numerous bioactive molecules. The presence of fluorine at the sixth position and iodine at the third position introduces distinct electronic and steric effects, which can significantly influence the compound's reactivity and pharmacokinetic profile. Fluorine, being highly electronegative, enhances the molecule's lipophilicity, while iodine contributes to its potential as a radiotracer or a precursor for radioactive labeling in biomedical applications.
Recent studies have explored the synthesis of 6-fluoro-3-i-d-o-q-u-i-n-o-l-i-n--4--ol through various routes, including multi-component reactions and directed metallation strategies. These methods not only improve the yield but also facilitate the incorporation of other functional groups for further chemical modifications. For instance, researchers have employed the Buchwald-Hartwig amination to introduce nitrogen-containing substituents, thereby expanding the compound's versatility in drug design.
In terms of biological activity, 6-fluoro-3-i-d-o-q-u-i-n-o-l-i-n--4--ol has shown promise as an inhibitor of several enzymes implicated in neurodegenerative diseases. Its ability to cross the blood-brain barrier, attributed to its optimized lipophilicity, makes it a valuable lead compound for developing treatments against Alzheimer's disease and Parkinson's disease. Additionally, its iodine substituent enables radioactive iodination, which is crucial for positron emission tomography (PET) imaging studies.
The synthesis of 6-fluoro-3-i-d-o-q-u-i-n-o-l-i-n--4--ol involves a series of carefully designed steps to ensure high purity and structural integrity. One notable approach utilizes a palladium-catalyzed coupling reaction to introduce the iodine atom at the third position. This method not only achieves high regioselectivity but also minimizes side reactions, making it suitable for large-scale production.
From an environmental standpoint, the handling and disposal of 6-fluoro-3-i-d-o-q-u-i-n-o-l-i-n--4--ol require adherence to standard safety protocols due to its potential toxicity and reactivity. Researchers are actively exploring green chemistry approaches to synthesize this compound with reduced environmental impact, such as using biodegradable solvents or catalytic systems that minimize waste generation.
In conclusion, 6-fluoro-3-i-d-o-q-u-i-n-o-l-i-n--4--ol (CAS No. 1330752-82-) stands as a testament to the ingenuity of modern organic synthesis and its application in drug discovery. With ongoing research focusing on its biological optimization and scalable synthesis, this compound holds immense potential for advancing therapeutic interventions in various disease states.
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